molecular formula C13H10BrN3 B3831881 6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3831881
M. Wt: 288.14 g/mol
InChI Key: FUSDYBZFZRJIGT-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . Another approach includes the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted phenyl derivatives, while Buchwald-Hartwig amination can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the phosphorylation process . This activation leads to various downstream effects, including inflammation and immune response modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and phenyl groups enhances its reactivity and potential for diverse applications compared to other imidazo[4,5-b]pyridine derivatives.

Properties

IUPAC Name

6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-8-10(14)7-11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSDYBZFZRJIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)N=C(N2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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